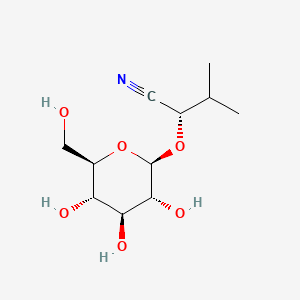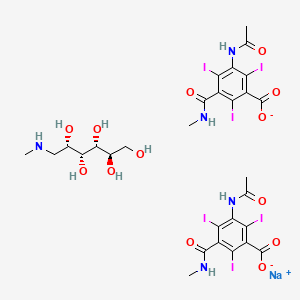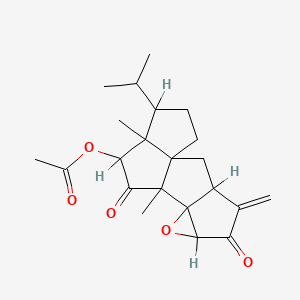
フェンピプラン
概要
説明
Synthesis Analysis
Fenpiprane's synthesis involves novel and efficient methods. A notable approach includes a cascade synthesis via rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene, leveraging a rhodium catalytic system with Naphos as a ligand. This method provides an atom-economic and environmentally benign pathway to fenpiprane production (Li et al., 2013). Additionally, the synthesis of cyclic amines, including Fenpiprane, through iron-catalyzed hydrosilylation of diacids in the presence of amines, presents a chemoselective strategy for creating N-substituted cyclic amines (Wei et al., 2020).
科学的研究の応用
機能性消化器疾患の治療
フェンピプランは、機能性消化器疾患の治療に使用されてきました {svg_1}。これらの疾患は、目に見える構造的または生化学的な異常なしに、持続的で再発する消化器症状を特徴としています。フェンピプランは、消化管に対する薬理作用から、この分野で有効性を示し、症状の緩和をもたらします。
ピペリジン誘導体の合成
この化合物は、さまざまなピペリジン誘導体の合成における前駆体として機能します {svg_2}。ピペリジン構造は、多数の医薬品やアルカロイドに存在するため、医薬品化学において重要です。これらの誘導体の合成は、新規薬物の開発と、分子レベルでの相互作用の理解にとって重要です。
薬理学的応用
フェンピプランの構造は、薬理学的に活性な化合物を生成するために有益です。 そのピペリジン部分は、多くの薬剤に共通する要素であり、フェンピプラン構造の改変は、さまざまな疾患の治療における潜在的な応用を持つ新しい治療薬の開発につながる可能性があります {svg_3}.
抗増殖および抗転移効果
フェンピプランを含むピペリジン誘導体は、さまざまな種類の癌に対する抗増殖および抗転移効果について研究されてきました {svg_4}。この分野の研究は、これらの化合物がどのように癌細胞の増殖を阻害し、腫瘍の転移を予防するかを理解することに焦点を当てています。
医薬品のアトムエコノミー合成
フェンピプランは、医薬品のアトムエコノミー合成に関与しています {svg_5}。このアプローチは、プロセスで使用されるすべての材料を最終製品に最大限に組み込むことを目指しており、廃棄物を削減し、環境の持続可能性を向上させます。
コリンエステラーゼ阻害剤の開発
フェンピプランから誘導された化合物は、その二重のコリンエステラーゼ阻害活性について探求されてきました {svg_6}。これらの阻害剤は、脳内の神経伝達物質のレベルを上昇させるのに役立つため、アルツハイマー病などの神経変性疾患の治療に重要です。
ピペリジン系薬物設計の探求
フェンピプランのピペリジン核は、多くの薬理学的に活性な化合物に存在するため、薬物設計における重要な関心事です。 研究者は、フェンピプランを使用して、効果を改善し、副作用を軽減した新規薬物を開発しています {svg_7}.
ピペリジンアルカロイドの研究
フェンピプランの構造は、治療特性で知られている天然のピペリジンアルカロイドの構造に似ています。 フェンピプランに関する研究は、これらのアルカロイドとその医学における潜在的な応用に関するより広範な理解に貢献しています {svg_8}.
生化学分析
Biochemical Properties
Fenpiprane plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes, proteins, and other biomolecules to exert its therapeutic effects. Fenpiprane is known to interact with parasympatholytic agents, which help in reducing gastrointestinal motility and secretions . The nature of these interactions involves binding to specific receptors on the surface of gastrointestinal cells, thereby inhibiting the action of acetylcholine and other neurotransmitters involved in gastrointestinal motility .
Cellular Effects
Fenpiprane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In gastrointestinal cells, Fenpiprane reduces the activity of acetylcholine receptors, leading to decreased motility and secretion . This modulation of cell signaling pathways results in altered gene expression patterns, which contribute to the therapeutic effects of Fenpiprane in treating functional gastrointestinal disorders .
Molecular Mechanism
The molecular mechanism of Fenpiprane involves its binding interactions with specific biomolecules. Fenpiprane acts as an antagonist to acetylcholine receptors, inhibiting their activation and subsequent signaling cascades . This inhibition leads to a decrease in gastrointestinal motility and secretion. Additionally, Fenpiprane may influence gene expression by modulating transcription factors and other regulatory proteins involved in gastrointestinal function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fenpiprane have been observed to change over time. The stability and degradation of Fenpiprane are critical factors that influence its long-term effects on cellular function. Studies have shown that Fenpiprane remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to Fenpiprane in in vitro and in vivo studies has demonstrated sustained therapeutic effects on gastrointestinal cells, with no significant adverse effects observed .
Dosage Effects in Animal Models
The effects of Fenpiprane vary with different dosages in animal models. At therapeutic doses, Fenpiprane effectively reduces gastrointestinal motility and secretion without causing significant adverse effects . At higher doses, Fenpiprane may exhibit toxic effects, including irregular respiration, stupor, and decreased spontaneous activity . These threshold effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Fenpiprane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The primary metabolic pathway of Fenpiprane involves its conversion to inactive metabolites through hepatic enzymes . These metabolites are then excreted via the urine and feces . The effects of Fenpiprane on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of Fenpiprane within cells and tissues are mediated by specific transporters and binding proteins. Fenpiprane is rapidly absorbed into the bloodstream and distributed to target tissues, including the gastrointestinal tract . The localization and accumulation of Fenpiprane in these tissues are essential for its therapeutic effects. Studies have shown that Fenpiprane exhibits a biphasic distribution pattern, with an initial rapid phase followed by a slower phase of distribution .
Subcellular Localization
The subcellular localization of Fenpiprane is critical for its activity and function. Fenpiprane is primarily localized in the cytoplasm of gastrointestinal cells, where it interacts with acetylcholine receptors and other target proteins The targeting signals and post-translational modifications that direct Fenpiprane to specific compartments or organelles are essential for its therapeutic effects
特性
IUPAC Name |
1-(3,3-diphenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJPYHDHJZJWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188883 | |
| Record name | Fenpiprane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3540-95-2 | |
| Record name | Fenpiprane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3540-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpiprane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003540952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpiprane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13439 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenpiprane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENPIPRANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2FVB1RL5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the innovative approaches for synthesizing Fenpiprane highlighted in recent research?
A1: Recent research reveals two innovative catalytic approaches for Fenpiprane synthesis:
- Rhodium-catalyzed hydroaminomethylation: This method utilizes a rhodium catalyst with Naphos as a ligand to facilitate the hydroaminomethylation of 1,1-diphenylethene, leading to Fenpiprane formation []. This approach is lauded for its atom economy and environmentally friendly nature.
- Iron-catalyzed hydrosilylation: This strategy utilizes readily available dicarboxylic acids and amines as starting materials, with hydrosilanes serving as the hydride source []. This iron-catalyzed one-pot hydrosilylation reaction allows for the synthesis of various N-substituted cyclic amines, including Fenpiprane. The reaction proceeds through a chemoselective pathway and employs dimethyl carbonate, a green solvent.
Q2: How does the lateral sodiation method contribute to the synthesis of Fenpiprane and other complex molecules?
A2: The lateral sodiation method, employing on-demand generated (2-ethylhexyl)sodium, offers a versatile route for synthesizing benzylic sodium organometallics []. This method, applied in both batch and continuous flow settings, allows for the preparation of Fenpiprane and other complex molecules, including:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



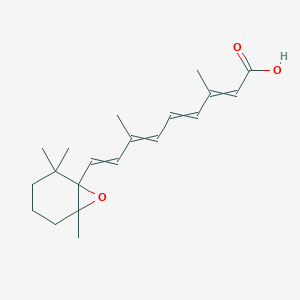

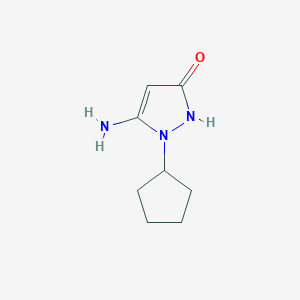

![2,3,4,7,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-10,13-dimethyl-1H-cyclopenta[A]phenanthren-3-OL](/img/structure/B1207527.png)
![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)
